molecular formula C11H15N3O4S B11841441 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid

5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid

Katalognummer: B11841441
Molekulargewicht: 285.32 g/mol
InChI-Schlüssel: XYEDSGGMYAOSTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a methylthio group, and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group is usually introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: Lacks the Boc protection on the amino group.

    5-((tert-Butoxycarbonyl)amino)-2-chloropyrimidine-4-carboxylic acid: Contains a chlorine atom instead of a methylthio group.

    5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxamide: Has a carboxamide group instead of a carboxylic acid group.

Uniqueness

The presence of the Boc-protected amino group and the methylthio group in 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry

Eigenschaften

Molekularformel

C11H15N3O4S

Molekulargewicht

285.32 g/mol

IUPAC-Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O4S/c1-11(2,3)18-10(17)13-6-5-12-9(19-4)14-7(6)8(15)16/h5H,1-4H3,(H,13,17)(H,15,16)

InChI-Schlüssel

XYEDSGGMYAOSTN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1C(=O)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.